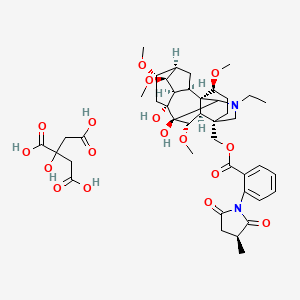

Methyllycaconitine citrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H58N2O17 |

|---|---|

Molekulargewicht |

874.9 g/mol |

IUPAC-Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36-,37+;/m0./s1 |

InChI-Schlüssel |

INBLZNJHDLEWPS-DDIMIZGISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Isolation of Methyllycaconitine from Delphinium Species: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid found in various species of the genus Delphinium, commonly known as larkspurs. This complex natural product has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (nAChR). This property makes MLA a valuable pharmacological tool for studying the role of α7 nAChRs in various physiological and pathological processes, including neurological disorders and inflammation. Furthermore, the toxic properties of MLA have been a subject of investigation, particularly in the context of livestock poisoning by Delphinium species. This in-depth guide provides a comprehensive overview of the history of MLA isolation, from its initial discovery to more contemporary methods. It includes a compilation of quantitative data on MLA yields, detailed experimental protocols for its extraction and purification, and a visualization of the key signaling pathways it modulates.

A Journey Through Time: The History of Methyllycaconitine Isolation

The story of Methyllycaconitine's isolation is a multi-decade narrative of advancing analytical and chemical techniques. The initial discovery and subsequent characterization of this potent alkaloid involved several key figures and landmark studies that paved the way for our current understanding of its chemistry and pharmacology.

The first successful isolation of what would later be identified as Methyllycaconitine was accomplished by Manske from the seeds of Delphinium brownii . However, due to the limitations of the analytical techniques of the time, the isolated compound was not obtained in a sufficiently pure form for full characterization, and thus, a name was not assigned.[1]

A pivotal moment in the history of MLA came in 1943 when John Goodson , working at the Wellcome Chemical Research Laboratories in London, isolated the alkaloid in a purer form from the seeds of Delphinium elatum . It was Goodson who bestowed the name "methyl-lycaconitine".[1]

Later, a more modern and efficient isolation procedure was described by Pelletier and his colleagues , who utilized the seeds of the garden larkspur, Consolida ambigua (also referred to as Delphinium ajacis), as their source material.[1] This work represented a significant step forward in obtaining MLA in higher purity and yield, facilitating further pharmacological studies.

Over the years, various other Delphinium species have been investigated for their alkaloid content, revealing the widespread occurrence of MLA and its derivatives. These studies have employed a range of extraction and purification techniques, reflecting the evolution of natural product chemistry.

Quantitative Data on Methyllycaconitine Isolation

The yield of Methyllycaconitine can vary significantly depending on the Delphinium species, the specific plant part used (seeds, roots, or aerial parts), the geographical location, and the extraction and purification methods employed. The following table summarizes some of the reported quantitative data for MLA and total alkaloid content in various Delphinium species.

| Delphinium Species | Plant Part | Method of Analysis | Methyllycaconitine (MLA) Content | Total Alkaloid Yield | Reference(s) |

| Delphinium malabaricum | Roots | RP-HPLC | 0.76 mg/g of plant material | 3.13% (31.3 mg/g) of dry weight | [2] |

| Delphinium brownii | Seeds | HPLC | Commercially available standard is ≥96% pure | Not specified | |

| Delphinium elatum | Seeds | Not specified | Present; isolated alongside other alkaloids | Not specified | [3] |

| Delphinium dissectum | Aerial Parts | Not specified | Isolated as a known alkaloid | Not specified | [4] |

| Delphinium excelsum | Aerial Parts | Not specified | Isolated as a known alkaloid | Not specified | [4] |

| Delphinium grandiflorum | Aerial Parts | Not specified | Isolated as a known alkaloid | Not specified | [4] |

| Delphinium pentagynum | Aerial Parts | MS, 1D and 2D NMR | Isolated as a known alkaloid | Not specified | [5] |

Note: The data presented here is compiled from various sources and may not be directly comparable due to differences in analytical methodologies and reporting standards.

Experimental Protocols for Methyllycaconitine Isolation

General Protocol for MLA Isolation from Delphinium Seeds

This protocol outlines a common approach for the extraction and purification of MLA.

1. Plant Material Preparation:

-

Dry the seeds of the selected Delphinium species at room temperature or in a ventilated oven at a low temperature (e.g., 40-50 °C) to prevent degradation of the alkaloids.

-

Grind the dried seeds into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Step 1: Defatting (Optional but Recommended):

-

Macerate the powdered seeds with a non-polar solvent such as petroleum ether or n-hexane for several hours or overnight. This step removes fats and oils that can interfere with subsequent extraction and purification steps.

-

Filter the mixture and discard the solvent. Air-dry the defatted plant material.

-

-

Step 2: Acidic Extraction:

-

Macerate the defatted plant powder with an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid) for 24-48 hours with occasional stirring. This process protonates the alkaloids, converting them into their water-soluble salt forms.

-

Filter the mixture and collect the acidic aqueous extract. Repeat the extraction process with fresh acidic solution to ensure complete extraction of the alkaloids. Combine the acidic extracts.

-

3. Liquid-Liquid Partitioning (Acid-Base Extraction):

-

Step 1: Removal of Neutral and Acidic Impurities:

-

Extract the combined acidic aqueous extract with a non-polar organic solvent like diethyl ether or chloroform. This will remove any remaining neutral or acidic impurities that are soluble in the organic phase. Discard the organic layer.

-

-

Step 2: Liberation of Free Alkaloids:

-

Basify the acidic aqueous extract by slowly adding a base, such as ammonium hydroxide or sodium carbonate, until the pH is alkaline (typically pH 9-11). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

-

-

Step 3: Extraction of Free Alkaloids:

-

Extract the now alkaline aqueous solution multiple times with an organic solvent like chloroform or dichloromethane. The free alkaloid bases will partition into the organic layer.

-

Combine the organic extracts.

-

4. Purification:

-

Step 1: Drying and Concentration:

-

Dry the combined organic extract over an anhydrous drying agent such as sodium sulfate to remove any residual water.

-

Filter off the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

-

-

Step 2: Column Chromatography:

-

The crude alkaloid mixture is then subjected to column chromatography for the separation and purification of individual alkaloids.

-

A silica gel or alumina column is typically used as the stationary phase.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol is often effective.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent system and a visualizing agent such as Dragendorff's reagent.

-

Fractions containing the compound with the same Rf value as a standard MLA sample are combined.

-

-

Step 3: Recrystallization or Further Purification:

-

The combined fractions containing MLA can be further purified by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure Methyllycaconitine.

-

Caption: General workflow for the isolation and purification of Methyllycaconitine.

Signaling Pathways Modulated by Methyllycaconitine

Methyllycaconitine exerts its primary pharmacological effects by acting as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca²⁺, into the cell. As an antagonist, MLA blocks this channel, thereby inhibiting the downstream signaling cascades initiated by α7 nAChR activation. Two of the key pathways influenced by α7 nAChR activity are the Gαq/PLC/IP3/Ca²⁺ pathway and the JAK2/STAT3 pathway.

Gαq/PLC/IP3/Ca²⁺ Signaling Pathway

Some studies suggest that α7 nAChRs can couple to G proteins, including Gαq. Activation of Gαq initiates a signaling cascade that leads to the release of intracellular calcium stores.

Caption: MLA antagonism of the α7 nAChR-Gαq-PLC-IP3-Ca²⁺ signaling pathway.

JAK2/STAT3 Signaling Pathway

The α7 nAChR has also been shown to interact with the Janus kinase 2 (JAK2), leading to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is implicated in various cellular processes, including inflammation and cell survival.

Caption: MLA antagonism of the α7 nAChR-JAK2/STAT3 signaling pathway.

Conclusion

The isolation of Methyllycaconitine from Delphinium species represents a fascinating chapter in the history of natural product chemistry. From its early, challenging isolation to the development of more refined techniques, the journey of MLA has provided the scientific community with a powerful tool to probe the intricacies of the nicotinic acetylcholine receptor system. The protocols outlined in this guide, while generalized, provide a solid foundation for the extraction and purification of this important alkaloid. Furthermore, the visualization of the signaling pathways affected by MLA underscores its significance as a modulator of key cellular processes. For researchers, scientists, and drug development professionals, a thorough understanding of the history, isolation, and mechanism of action of Methyllycaconitine is crucial for leveraging its unique properties in future research and therapeutic applications.

References

- 1. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Norditerpenoid alkaloids from Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

An In-depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate on the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that has garnered significant attention in the scientific community for its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5][6][7][8] This receptor, a ligand-gated ion channel, is implicated in a variety of physiological and pathological processes, including learning, memory, inflammation, and neurodegenerative diseases.[9][10][11][12] Understanding the precise mechanism by which MLA interacts with and modulates the α7 nAChR is crucial for the development of novel therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the mechanism of action of MLA on the α7 nAChR, including its binding affinity, antagonist properties, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Competitive Antagonism

Methyllycaconitine acts as a competitive antagonist at the α7 nAChR.[1][6] This means that MLA binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the receptor from being activated.[6] The binding of MLA is reversible and concentration-dependent. The anthranilate ester moiety of the MLA molecule is a key structural determinant for its competitive binding at the α7 nAChR.[1]

Quantitative Data: Binding Affinity and Potency

The affinity and potency of methyllycaconitine citrate for the α7 nAChR have been characterized in various experimental systems. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 1.4 nM | Neuronal membranes | [2] |

| 33 nM | Rat striatum and nucleus accumbens | [5] | |

| IC50 (Half Maximal Inhibitory Concentration) | 2 nM | Human α7 nAChRs | [4][6][7] |

| LD50 (Median Lethal Dose) | 3.3 - 4.2 mg/kg | Mice | [8] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In the context of MLA and the α7 nAChR, tritiated MLA ([³H]-MLA) is often used as the radioligand.

Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.

Materials:

-

[³H]-Methyllycaconitine

-

Cell membranes expressing α7 nAChR (e.g., from transfected cell lines or brain tissue)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Unlabeled this compound

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of [³H]-MLA, the cell membrane preparation, and varying concentrations of unlabeled MLA to the binding buffer.

-

Include control wells with only [³H]-MLA and membranes (total binding) and wells with [³H]-MLA, membranes, and a high concentration of unlabeled MLA to determine non-specific binding.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of unlabeled MLA and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp is a powerful technique to study the functional effects of a ligand on an ion channel. It allows for the measurement of ion currents flowing through the receptor in response to agonist application, and how these currents are affected by an antagonist.

Objective: To characterize the antagonist effect of this compound on α7 nAChR-mediated currents.

Materials:

-

Cells expressing α7 nAChR (e.g., Xenopus oocytes or mammalian cell lines)

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3)

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Acetylcholine (agonist)

-

This compound (antagonist)

Procedure:

-

Culture cells expressing α7 nAChR on coverslips.

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Under a microscope, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply a brief pulse of acetylcholine to elicit an inward current through the α7 nAChRs.

-

Wash out the acetylcholine and allow the receptors to recover.

-

Pre-apply this compound for a defined period, then co-apply acetylcholine and MLA.

-

Record the current response and compare it to the control response in the absence of MLA.

-

Perform concentration-response experiments to determine the IC50 of MLA for the inhibition of ACh-evoked currents.

Calcium Imaging

Since α7 nAChRs are permeable to calcium ions, changes in intracellular calcium concentration can be used as a readout of receptor activity.

Objective: To visualize and quantify the inhibitory effect of this compound on α7 nAChR-mediated calcium influx.

Materials:

-

Cells expressing α7 nAChR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, GCaMP)

-

Fluorescence microscope with a camera and appropriate filters

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution)

-

Acetylcholine

-

This compound

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[13]

-

Wash the cells to remove excess dye.

-

Place the cells on the stage of the fluorescence microscope and acquire a baseline fluorescence image.

-

Apply acetylcholine to stimulate the α7 nAChRs and record the change in fluorescence intensity over time.

-

Wash out the acetylcholine and allow the cells to return to baseline.

-

Pre-incubate the cells with this compound.

-

Apply acetylcholine in the presence of MLA and record the fluorescence response.

-

Analyze the data by measuring the peak fluorescence change in response to acetylcholine with and without MLA.

Signaling Pathways and Experimental Workflows

The interaction of methyllycaconitine with the α7 nAChR initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action, downstream signaling, and a typical experimental workflow for characterizing MLA's effects.

Caption: Competitive antagonism of MLA at the α7 nAChR.

Caption: Downstream effects of MLA-mediated α7 nAChR antagonism.

Caption: Logical workflow for characterizing an α7 nAChR antagonist.

Conclusion

This compound is a powerful research tool and a potential lead compound for the development of therapeutics targeting the α7 nicotinic acetylcholine receptor. Its mechanism of action as a potent and selective competitive antagonist is well-established. This guide has provided an in-depth overview of this mechanism, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual representation of the key concepts and workflows, intended to aid researchers in their study of MLA and other α7 nAChR modulators. A thorough understanding of the interaction between MLA and the α7 nAChR is paramount for advancing our knowledge of cholinergic signaling and for the rational design of novel drugs for a range of neurological and inflammatory disorders.

References

- 1. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Methyllycaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a highly complex, toxic norditerpenoid alkaloid found predominantly in plant species of the Delphinium (larkspur) genus.[1] As a principal toxin responsible for livestock poisoning on North American rangelands, MLA has been a subject of significant phytochemical interest.[1] Beyond its toxicity, MLA has garnered attention for its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (nAChR), making it an invaluable molecular probe in neuropharmacology research.[1] Its intricate C19 carbon skeleton features a tertiary amine, two tertiary alcohols, four methyl ether groups, and a rare N-(2-carboxyphenyl)-methylsuccinamido-ester moiety.

This technical guide provides a comprehensive overview of the structural elucidation of Methyllycaconitine from its natural sources, detailing the historical context, isolation procedures, and the array of spectroscopic techniques required to determine its definitive structure.

Isolation and Purification from Natural Sources

Methyllycaconitine was first isolated from Delphinium brownii and later in a purer form from the seeds of Delphinium elatum.[1] A modernized isolation procedure was later developed using the seeds of Consolida ambigua (also known as Delphinium ajacis).[1] While specific, detailed protocols from the original literature are not fully detailed in the available search results, a generalized procedure for the extraction and purification of norditerpenoid alkaloids like MLA can be outlined.

Experimental Protocol: Generalized Alkaloid Extraction

The following protocol is a generalized representation of the acid-base extraction method commonly used for isolating alkaloids from plant material.

-

Plant Material Preparation: Dried and finely ground seeds or aerial parts of the Delphinium species are used as the starting material.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as hexane or petroleum ether, to remove lipids and other non-polar constituents.

-

Alkaloid Extraction (Acid Extraction):

-

The defatted plant material is then subjected to extraction with an acidified aqueous solution (e.g., ethanol with tartaric or acetic acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous-alcoholic medium as salts.

-

-

Basification and Liquid-Liquid Extraction:

-

The acidic extract is filtered, and the solvent is concentrated under reduced pressure.

-

The pH of the resulting aqueous solution is adjusted to be basic (pH 9-11) using a base like ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them back to their free-base form.

-

The aqueous basic solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane. The free-base alkaloids partition into the organic layer.

-

-

Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude alkaloid mixture.

-

This mixture is further purified using chromatographic techniques. Column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol mixtures), is a common method to separate the individual alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing MLA.

-

Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to yield highly pure Methyllycaconitine.

-

Structural Elucidation

The determination of MLA's complex, polycyclic structure was a multi-decade effort, highlighting the evolution of analytical chemistry.

Historical Context: An Incorrect Structure and Its Revision

The complete molecular structure of MLA was first published in 1959 by Kuzovkov and Platonova. This proposed structure was supported in part by X-ray crystallography of a chemical derivative. However, this structure was later found to be incorrect in one critical detail. In 1981, S. W. Pelletier and his colleagues revised the structure, correcting the stereochemistry of the methoxy group at the C-1 position from the β-configuration to the correct α-configuration. Any structural representation of MLA published before this 1981 revision will show this incorrect stereochemistry.

Spectroscopic and Physical Data

The definitive structure of MLA was established through a combination of physico-chemical analysis and advanced spectroscopic techniques.

Table 1: Physico-Chemical Properties of Methyllycaconitine

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₅₀N₂O₁₀ |

| Molar Mass | 682.81 g·mol⁻¹ |

| Appearance | Amorphous free base |

| Melting Point | 128 °C (free base); 195 °C (perchlorate salt)[1] |

| Optical Rotation | [α]ᴅ = +49° (in alcohol)[1] |

| Solubility | Soluble in chloroform; poorly soluble in water[1] |

| CAS Number | 21019-30-7 |

Table 2: Mass Spectrometry Data for Methyllycaconitine

| Technique | Ion | Observed m/z |

|---|

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 683 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of natural products like MLA. While a complete, tabulated, and assigned set of ¹H and ¹³C NMR data for Methyllycaconitine is not available in the searched literature, the process relies on a suite of experiments.

-

¹H NMR Spectroscopy: This technique provides information on the chemical environment of all hydrogen atoms. For MLA, it would reveal signals corresponding to the N-ethyl group, the four methoxy groups, protons on the polycyclic core, and the aromatic and aliphatic protons of the complex ester side chain.

-

¹³C NMR Spectroscopy: This experiment detects all carbon atoms in the molecule, including quaternary carbons. It is essential for establishing the 37-carbon framework of MLA, identifying carbonyl carbons from the ester and imide groups, and distinguishing the numerous sp³-hybridized carbons of the core.

-

2D NMR Experiments (COSY, HSQC, HMBC): These techniques are indispensable for assembling the molecular structure.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the rings.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is critical for connecting the different fragments of the molecule, such as linking the ester side chain to the core and establishing the connectivity across quaternary carbons.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is crucial for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings.

Table 3: Representative ¹H NMR Data (Hypothetical) Note: A complete, assigned dataset was not found in the search results. This table illustrates the type of information obtained.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.0 - 7.0 | m | Aromatic Protons (Side Chain) |

| ~4.5 - 3.5 | m | Protons adjacent to Oxygen (e.g., CH-O) |

| ~3.4, ~3.3, ~3.2 | s | Methoxy Protons (OCH₃) |

| ~1.1 | t | N-CH₂-CH₃ |

Table 4: Representative ¹³C NMR Data (Hypothetical) Note: A complete, assigned dataset was not found in the search results. This table illustrates the type of information obtained.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175 | Imide Carbonyls (C=O) |

| ~168 | Ester Carbonyl (C=O) |

| ~135 - 120 | Aromatic Carbons (Side Chain) |

| ~90 - 70 | Oxygenated Carbons (C-O) |

| ~60 - 50 | Methoxy Carbons (OCH₃) |

Final Confirmed Structure

The culmination of these analytical efforts led to the confirmation of the complete and stereochemically correct structure of Methyllycaconitine.

Chemical Structure:

Image Source: Wikimedia Commons (Public Domain)

Key Identifiers:

-

IUPAC Name: [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

-

Molecular Formula: C₃₇H₅₀N₂O₁₀

Conclusion

The structural elucidation of Methyllycaconitine serves as a classic example of natural product chemistry, requiring a systematic approach from isolation and purification to the integrated application of multiple spectroscopic techniques. The historical correction of its stereochemistry underscores the necessity of rigorous and multi-faceted analysis. The definitive structure provides the foundation for understanding its potent biological activity and enables further research into its toxicological and pharmacological properties, including the development of novel analogues for therapeutic applications.

References

The Binding Affinity of Methyllycaconitine Citrate for Nicotinic Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Methyllycaconitine (MLA) citrate for various nicotinic acetylcholine receptor (nAChR) subtypes. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this potent and selective antagonist. This document summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding of MLA's interaction with nAChRs.

Quantitative Binding Affinity Data

Methyllycaconitine is widely recognized as a high-affinity, competitive antagonist for the α7 nicotinic acetylcholine receptor subtype.[1] Its selectivity for the α7 subtype over other nAChR subtypes has made it an invaluable tool in neuroscience research. The following table summarizes the reported binding affinities of MLA for various nAChR subtypes, expressed as inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values. It is important to note that variations in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition, can influence these values.

| nAChR Subtype | Binding Affinity (Kᵢ / IC₅₀) | Experimental Method | Tissue/System | Reference |

| α7 | Kᵢ = 1.4 nM | Radioligand Binding | Neuronal tissue | [2] |

| α7 | IC₅₀ = 2 nM | Not specified | Human α7 nAChRs | [1][3] |

| α7 | Kᵢ = 5.4 nM | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Chick brain | [4] |

| α4β2 | > 40 nM | Not specified | Not specified | [2] |

| α6β2 | > 40 nM | Not specified | Not specified | [2] |

| α3/α6β2β3 * | Kᵢ = 33 nM | Radioligand Binding ([¹²⁵I]α-conotoxin-MII) | Rat striatum | [5] |

| [³H]nicotine sites (likely α4β2) | Kᵢ = 3.7 µM | Radioligand Binding ([³H]nicotine) | Chick brain | [4] |

| Muscle-type | IC₅₀ = 1.1 µM | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Chick muscle | [4] |

| α3β4 | IC₅₀ = 2.3 - 26.6 µM (analogues) | Electrophysiology (Xenopus oocytes) | Rat nAChRs | [6] |

| α4β2 | IC₅₀ = 2.3 - 26.6 µM (analogues) | Electrophysiology (Xenopus oocytes) | Rat nAChRs | [6] |

| α7 | IC₅₀ = 2.3 - 26.6 µM (analogues) | Electrophysiology (Xenopus oocytes) | Rat nAChRs | [6] |

| α3nα1 | IC₅₀ = 0.08 µM | Electrophysiology (Xenopus oocytes) | Chick nAChRs | [7] |

| α4nα1 | IC₅₀ = 0.65 µM | Electrophysiology (Xenopus oocytes) | Chick nAChRs | [7] |

Note: The ">" symbol indicates that the binding affinity is lower than the specified concentration. Data for analogues are included to provide a broader context of structure-activity relationships but may not directly reflect the affinity of MLA citrate.

Experimental Protocols

The determination of binding affinities for ligands like MLA involves sophisticated experimental techniques. Below are detailed methodologies for two commonly employed assays.

Radioligand Competitive Binding Assay using [¹²⁵I]α-bungarotoxin

This method is frequently used to determine the binding affinity of compounds for the α7 nAChR, for which α-bungarotoxin is a highly selective radioligand.

Materials:

-

Membrane Preparation: Tissue homogenate or cell lines expressing the nAChR subtype of interest (e.g., rat hippocampus for native α7 nAChRs).[8]

-

Radioligand: [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-Bgt).[9]

-

Competitor: Methyllycaconitine citrate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).[10]

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 300 µM nicotine).[10]

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands and resuspend in assay buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]α-Bgt (typically at or below its Kd value, e.g., 0.2 nM).[10]

-

A range of concentrations of MLA citrate (the competitor).

-

For determining non-specific binding, add a high concentration of the non-specific control ligand instead of MLA.

-

For determining total binding, add assay buffer instead of MLA or the non-specific control.

-

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).[8][10]

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the MLA concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of ligand-gated ion channels, including nAChRs, expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed RNA encoding the desired nAChR subunits.

-

Injection Apparatus: Micropipette puller, microinjector, and micromanipulators.

-

Recording Chamber and Perfusion System.

-

TEVC Amplifier and Data Acquisition System. [11]

-

Microelectrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.[12][13]

-

Recording Solution (Barth's Solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.

-

Agonist: Acetylcholine (ACh).

-

Antagonist: this compound.

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Select healthy stage V-VI oocytes for injection.[13]

-

cRNA Injection: Inject oocytes with a precise volume (e.g., 50 nL) of the cRNA solution containing the nAChR subunit transcripts. Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.[11][13]

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and continuously perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12]

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

-

Agonist Application and Data Acquisition:

-

Apply a known concentration of ACh to the oocyte to elicit an inward current mediated by the expressed nAChRs.

-

To determine the IC₅₀ of MLA, co-apply a fixed concentration of ACh (typically the EC₅₀ concentration) with varying concentrations of MLA.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of MLA.

-

Plot the percentage of inhibition of the ACh response as a function of the logarithm of the MLA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of MLA's interaction with nAChRs.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, can trigger several downstream intracellular signaling cascades that are implicated in various cellular processes, including cell survival and proliferation.[14][15][16][17]

Caption: Downstream signaling pathways activated by nAChR stimulation.

Experimental Workflow for a Competitive Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive binding assay to determine the affinity of a test compound like MLA.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of Competitive Binding at the Nicotinic Receptor

This diagram illustrates the principle of competitive antagonism where both the natural agonist (Acetylcholine) and the antagonist (MLA) compete for the same binding site on the nAChR.

Caption: Competitive binding of Acetylcholine and MLA at the nAChR.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of 125I-α-Conotoxin ArIB[V11L;V16A], a Selective α7 Nicotinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. mdpi.com [mdpi.com]

- 11. multichannelsystems.com [multichannelsystems.com]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

Methyllycaconitine: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid predominantly found in plant species of the Delphinium (larkspur) and Aconitum genera.[1][2] Renowned for its high toxicity, MLA is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[3][4] This property makes it a valuable molecular probe in neuropharmacological research and a lead compound for the development of novel therapeutics targeting cholinergic systems. This guide provides an in-depth overview of the natural sources of MLA, its biosynthetic pathway, and the experimental methodologies employed in its study.

Natural Sources of Methyllycaconitine

Methyllycaconitine and related alkaloids are characteristic secondary metabolites of the Ranunculaceae family, particularly within the genera Delphinium and Aconitum. These plants are widely distributed in the Northern Hemisphere.

Primary Plant Sources:

-

Delphinium Species (Larkspurs): Numerous species of larkspur are known to produce MLA. Historically, it was first isolated from Delphinium brownii and later from the seeds of Delphinium elatum.[2] Other notable MLA-containing species include Delphinium nuttallianum and Consolida ambigua (often referred to as Delphinium ajacis).[2][5] These plants are a significant concern in animal husbandry as they are a primary cause of livestock poisoning on rangelands.[2]

-

Aconitum Species (Aconites or Wolfsbane): While more commonly associated with aconitine-type alkaloids, some Aconitum species also synthesize norditerpenoid alkaloids structurally related to MLA. The biosynthetic pathways in Aconitum share common precursors and enzymatic steps with those in Delphinium.[1]

Distribution within the Plant:

The concentration of Methyllycaconitine can vary significantly between different parts of the plant and throughout its developmental stages. Generally, the seeds are a rich source of the alkaloid.[2]

Quantitative Analysis of Methyllycaconitine in Delphinium Species

The following table summarizes the concentration of Methyllycaconitine found in various Delphinium species. It is important to note that alkaloid content can be influenced by genetic factors, geographical location, and environmental conditions.

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Delphinium barbeyi | Early Flowering Stage | 10.4 (equivalent dose administered) | Not specified in abstract | [6] |

| Delphinium nuttallianum | Not specified | Not explicitly quantified in abstract | HPLC | [5] |

Further research is required to populate this table with more comprehensive quantitative data from various studies.

Biosynthesis Pathway of Methyllycaconitine

The biosynthesis of Methyllycaconitine is a complex process that involves the formation of a C20-diterpenoid skeleton, which is subsequently modified to the C19-norditerpenoid structure characteristic of MLA. The pathway originates from primary metabolism, specifically the terpene biosynthesis pathway.[1][7]

The initial steps of diterpenoid alkaloid biosynthesis involve the head-to-tail condensation of isopentenyl diphosphate (IPP) units to form geranylgeranyl diphosphate (GGPP).[1] IPP itself can be synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[8] The MEP pathway is generally responsible for the production of precursors for monoterpenes and diterpenes.[8]

The diterpene skeleton is then formed through the action of diterpene synthases.[9] For norditerpenoid alkaloids, the biosynthesis is thought to proceed through an ent-kaurene or ent-atisane intermediate.[1] The core diterpenoid structure then undergoes a series of oxidative modifications, often mediated by cytochrome P450 monooxygenases (CYPs), and rearrangements to form the complex polycyclic core of alkaloids like MLA.[1][9] A key feature of norditerpenoid alkaloids is the loss of one carbon atom, leading to the C19 skeleton.[2] The nitrogen atom is incorporated into the molecule, typically from an amino acid precursor, to form the characteristic heterocyclic ring system.[7]

Biosynthesis Pathway Diagram

Caption: Proposed biosynthetic pathway of Methyllycaconitine.

Experimental Protocols

The isolation, purification, and characterization of Methyllycaconitine, as well as the elucidation of its biosynthetic pathway, involve a range of sophisticated experimental techniques.

Isolation and Purification of Methyllycaconitine

A general procedure for the extraction and purification of MLA from plant material, such as the seeds of Consolida ambigua, is as follows:

-

Extraction:

-

Dried and ground plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, often under reflux.

-

The crude extract is then acidified with an aqueous acid solution (e.g., sulfuric acid) and the organic solvent is removed under reduced pressure.

-

The resulting aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether or hexane) to remove fats and pigments.

-

-

Alkaloid Fractionation:

-

The acidic aqueous solution is basified with a base (e.g., ammonium hydroxide) to a pH of around 9-10.[10]

-

The free alkaloids are then extracted into an immiscible organic solvent such as chloroform or dichloromethane.[10]

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude alkaloid mixture.[10]

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.[10]

-

A gradient elution system with increasing polarity, for instance, a mixture of cyclohexane, chloroform, and triethylamine, is used to separate the individual alkaloids.[10]

-

Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A reverse-phase HPLC method with UV detection at 270 nm has been described for the assay of MLA.[11]

-

Structural Elucidation and Quantification

-

Spectroscopic Techniques: The structure of purified Methyllycaconitine is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS), often with electrospray ionization (ESI-MS).[12]

-

Quantitative Analysis: Quantification of MLA in plant extracts is typically performed using HPLC coupled with a UV detector or a mass spectrometer (LC-MS).[5]

Biosynthesis Pathway Elucidation

Studies on the biosynthesis of norditerpenoid alkaloids have traditionally employed isotopic labeling experiments.

-

Isotopic Labeling:

-

Labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonic acid or amino acids) are fed to the plants or cell cultures.

-

After a period of incubation, the alkaloids are extracted and purified.

-

The incorporation and position of the isotopic labels in the final molecule are determined by NMR spectroscopy or mass spectrometry, which provides insights into the biosynthetic precursors and rearrangement pathways.

-

-

Enzymatic Assays:

-

Identification and characterization of the enzymes involved in the biosynthetic pathway (e.g., diterpene synthases, cytochrome P450s) are crucial.

-

This involves the isolation of enzymes from the plant tissues and performing in vitro assays with putative substrates to determine their function.

-

Modern approaches utilize transcriptomic and genomic data to identify candidate genes encoding biosynthetic enzymes.

-

Conclusion

Methyllycaconitine remains a molecule of significant interest to researchers in natural product chemistry, pharmacology, and toxicology. Its potent and selective antagonism of the α7 nAChR makes it an invaluable tool for studying the cholinergic system and a promising scaffold for the development of new therapeutic agents. A thorough understanding of its natural sources and complex biosynthetic pathway is essential for its sustainable production, whether through cultivation and extraction or through synthetic biology approaches in microbial hosts. The experimental protocols outlined in this guide provide a framework for the continued investigation of this fascinating and important norditerpenoid alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An HPLC assay for the norditerpenoid alkaloid methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis and Characterization of Methyllycaconitine Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid first isolated from species of Delphinium (larkspurs).[1] It is a potent and highly selective competitive antagonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] Due to its high affinity and selectivity, MLA has become an invaluable molecular probe for studying the pharmacology of nicotinic receptors and is being investigated for its therapeutic potential.[1][2] Commercially, it is most commonly available as a citrate salt to improve solubility and handling.[1]

This technical guide provides a comprehensive overview of the analytical methods used for the characterization of Methyllycaconitine citrate, focusing on spectroscopic techniques. It includes detailed experimental protocols, tabulated data for key physicochemical and pharmacological properties, and visualizations of experimental workflows and associated signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of Methyllycaconitine and its citrate salt are summarized below.

| Property | Value | Reference |

| Chemical Name | [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate | |

| Molecular Formula | C₃₇H₅₀N₂O₁₀ (MLA free base) / C₄₃H₅₈N₂O₁₇ (Citrate Salt) | [1] |

| Molecular Weight | 682.81 g/mol (MLA free base) / 874.93 g/mol (Citrate Salt) | [1] |

| Appearance | Solid | |

| Purity | ≥95% to >98% (as determined by HPLC) | |

| Solubility | MLA Free Base: Soluble in chloroform, poorly soluble in water.[1] Citrate Salt: Soluble in water (up to 100 mM) and DMSO (up to 100 mM). | |

| Melting Point | Free Base (amorphous): 128 °C Hydriodide Salt: 201 °C Perchlorate Salt: 195 °C Citrate Salt (analog): 84-105 °C (decomposes) | [1][4] |

| Optical Rotation | [α]²⁰D +49° (free base in alcohol) | [1] |

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are essential for confirming the identity, purity, and structure of MLA citrate.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule. A high-performance liquid chromatography-positive ion electrospray tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of MLA.[5]

| Parameter | Value | Reference |

| Ionization Mode | Positive Ion Electrospray (ESI+) | [5] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [5] |

| Parent Ion [M+H]⁺ | m/z 683 | [5] |

| Fragment Ion | m/z 216 | [5] |

| Linear Dynamic Range | 0.5 - 250 ng/mL (in rat plasma and brain tissue) | [5] |

| Lower Limit of Quantification | 0.5 ng/mL | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like MLA. Both ¹H and ¹³C NMR are used to confirm the complex diterpenoid structure. While specific chemical shift data is not available in the provided search results, quality confirmation of commercial MLA citrate relies on this technique.[2] Studies synthesizing MLA analogs use ¹H NMR, ¹³C NMR, and NOESY spectra to confirm structure and stereochemistry.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of MLA citrate. Purity levels for commercially available research-grade MLA citrate are typically reported as ≥95%.

| Parameter | Typical Value | Reference |

| Purity | ≥95% | |

| Column | Reversed-phase | [5] |

| Detection | Tandem Mass Spectrometry (MS/MS) | [5] |

Pharmacological Characterization

MLA is defined by its potent and selective antagonism at α7-containing neuronal nicotinic receptors. Its binding affinity is a critical parameter of its characterization.

| Receptor Target | Binding Affinity / Activity | Reference |

| α7 nAChR | Kᵢ = 1.4 nM | [7] |

| α3β2 nAChR | IC₅₀ ≈ 8 x 10⁻⁸ M | [1] |

| α4β2 nAChR | IC₅₀ ≈ 7 x 10⁻⁷ M; Interacts at concentrations > 40 nM | [1] |

| α6β2 nAChR | Interacts at concentrations > 40 nM | |

| Human Muscle nAChRs | Kᵢ ≈ 8 x 10⁻⁶ M | [1] |

| Torpedo nAChRs | Kᵢ ≈ 1 x 10⁻⁶ M | [1] |

Experimental Protocols & Workflows

The following section details common experimental protocols for the analysis of MLA citrate and provides a generalized workflow.

General Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a supplied batch of this compound.

Caption: General workflow for the analysis of this compound.

LC-MS/MS Quantification Protocol

This protocol is based on a validated method for quantifying MLA in biological matrices.[5]

-

Sample Preparation:

-

For plasma or brain homogenate samples, perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant, containing MLA and an appropriate internal standard, for analysis.

-

-

Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC).

-

Column: Reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient mobile phase is typically used, consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

System: Tandem Mass Spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the transition for MLA ([M+H]⁺) from m/z 683 to the fragment ion m/z 216. Monitor the specific transition for the chosen internal standard.[5]

-

-

Quantification:

-

Construct a standard curve using known concentrations of MLA in the same matrix (e.g., blank plasma).

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Cell Viability (MTT) Assay Protocol

This protocol is used to assess the effect of MLA on cell viability, often in the context of protecting cells from a toxin.[8]

-

Cell Plating: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates in a complete culture medium and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of MLA citrate for a specified duration. Include control wells (vehicle only) and wells with the toxin (e.g., Aβ₂₅₋₃₅) that MLA is expected to protect against.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage of the control.

Associated Signaling Pathways

As an antagonist of the α7 nAChR, MLA can modulate several downstream signaling pathways. Its anti-inflammatory and antinociceptive effects are often linked to the inhibition of specific pathways in immune and neuronal cells.

Inhibition of Pro-Inflammatory Signaling

MLA can block pro-inflammatory signaling by preventing the activation of the JAK2/STAT3 pathway, which leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[7]

Caption: MLA blocks agonist-induced activation of the JAK2/STAT3 pathway.

Modulation of Nociceptive Signaling

The antinociceptive (pain-reducing) effects of compounds can be blocked by MLA, indicating the involvement of the α7 nAChR. This receptor can modulate pain signaling pathways such as the CaMKIIα/CREB/CGRP pathway in the spinal cord.[7]

Caption: MLA blocks α7 nAChR-mediated nociceptive signaling pathways.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of methyllycaconitine, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of methyllycaconitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. medchemexpress.com [medchemexpress.com]

In Vivo Toxicological Profile of Delphinium-Derived Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicological profile of alkaloids derived from Delphinium species, commonly known as larkspur. Due to their presence in various plant species, these norditerpenoid alkaloids pose a significant risk to livestock and have been the subject of extensive toxicological research.[1][2][3] This document summarizes key quantitative toxicity data, details common experimental protocols, and illustrates the primary signaling pathways involved in their toxic mechanisms.

Quantitative Toxicity Data

The toxicity of Delphinium-derived alkaloids varies significantly depending on the specific alkaloid, the animal species, and the route of administration. The primary toxic constituents are often N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids, with methyllycaconitine (MLA) being one of the most potent.[2][4][5] The median lethal dose (LD50) is a common measure of acute toxicity.

| Alkaloid/Extract | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Delphinium andersonii extract | Mouse | - | 9.8 | [6][7][8] |

| Delphinium barbeyi extract | Mouse | Oral (gavage) | Not specified | [9] |

| Delphinium barbeyi extract | Hamster | Oral (gavage) | Not specified | [9] |

| Delphinium barbeyi extract | Rat | Oral (gavage) | Not specified | [9] |

| Delphinium barbeyi extract | Sheep | Oral (gavage) | Not specified | [9] |

| Delphinium barbeyi extract | Mouse | Subcutaneous | Not specified | [9] |

| Delphinium barbeyi extract | Hamster | Subcutaneous | Not specified | [9] |

| Delphinium barbeyi extract | Rat | Subcutaneous | Not specified | [9] |

| Delphinium barbeyi extract | Sheep | Subcutaneous | Not specified | [9] |

| Delphinium barbeyi extract | Mouse | - | 9.8 ± 1.4 | [10] |

| Delphinium occidentale extract | Mouse | - | 50.3 ± 1.5 | [10] |

| Delphinium stachydeum extract (Burns, OR) | Mouse | - | 34 ± 2.8 | [10] |

| Delphinium stachydeum extract (Paradise Valley, NV) | Mouse | - | 71 ± 3.4 | [10] |

| Delphinium stachydeum extract (McDermitt, OR) | Mouse | - | 75.7 ± 3.1 | [10] |

| Delphinine | Rabbit | - | 1.5–3.0 | [11] |

| Delphinine | Dog | - | 1.5–3.0 | [11] |

Core Mechanisms of Toxicity

The primary mechanism of toxicity for most Delphinium alkaloids is the blockade of neuromuscular transmission.[5] This occurs through the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and in the central nervous system.[2][4][5] This blockade leads to a range of clinical signs, from muscle weakness and tremors to respiratory paralysis and death.[2][3][12]

Certain alkaloids, such as delphinine, also exhibit cardiotoxic effects by acting as allosteric modulators of voltage-gated sodium channels, which can lead to arrhythmias, hypotension, and bradycardia.[11]

Key In Vivo Experimental Protocols

The following sections detail common experimental methodologies used to assess the in vivo toxicity of Delphinium-derived alkaloids.

Acute Toxicity Testing in Rodents

Acute toxicity studies in rodent models are frequently used to determine the LD50 of Delphinium extracts and isolated alkaloids.[1][9]

-

Animal Models: Swiss Webster mice, hamsters, and rats are commonly used.[6][9]

-

Test Substance Preparation: Dried and ground plant material is often extracted to isolate the total alkaloid fraction.

-

Administration: The extract is typically administered via oral gavage or subcutaneous injection.[9]

-

Dosage: A range of doses is administered to different groups of animals to determine the dose that is lethal to 50% of the population.

-

Observation: Animals are monitored for clinical signs of toxicity, such as muscle tremors, ataxia, convulsions, and respiratory distress, as well as for mortality over a specified period.[3]

Toxicokinetic Studies in Cattle

Given the significant economic impact of larkspur poisoning in cattle, numerous studies have focused on the toxicokinetics of these alkaloids in this species.[6][7][13]

-

Animal Model: Angus steers are a common choice for these studies.[6][13]

-

Test Substance: Dried and ground Delphinium plant material is administered.

-

Administration: Oral gavage is the standard route of administration to mimic natural ingestion.[6][13]

-

Dosage: A specific dose of total or MSAL-type alkaloids (e.g., 8-17 mg/kg) is administered.[13]

-

Sample Collection: Blood samples are collected periodically over several days to determine the serum concentrations of the major alkaloids.[6][13]

-

Monitoring: Heart rate is often monitored continuously as an indicator of cardiotoxicity.[6]

-

Analysis: Serum alkaloid concentrations are measured using techniques like liquid chromatography-mass spectrometry to determine pharmacokinetic parameters such as maximum serum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life.[13]

Signaling Pathways and Mechanisms

The toxic effects of Delphinium-derived alkaloids are mediated through their interaction with specific signaling pathways.

Neuromuscular Blockade via Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of neurotoxicity involves the competitive antagonism of nAChRs. This disrupts normal cholinergic neurotransmission at the neuromuscular junction, leading to muscle paralysis.

Inflammatory Response Modulation via NF-κB Signaling

Some Delphinium alkaloids, such as delbrunine and eldeline, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][15] This pathway is a key regulator of the inflammatory response.

Experimental Workflow for In Vivo Toxicity Assessment

A typical workflow for assessing the in vivo toxicity of Delphinium-derived alkaloids involves a series of steps from initial preparation to final data analysis.

Conclusion

The in vivo toxicological profile of Delphinium-derived alkaloids is characterized by potent neuromuscular blockade and, in some cases, cardiotoxicity. The MSAL-type alkaloids, particularly methyllycaconitine, are major contributors to the toxicity of these plants. Understanding the quantitative toxicity, experimental methodologies for assessment, and the underlying signaling pathways is crucial for researchers, scientists, and drug development professionals working with these compounds or developing strategies to mitigate their toxic effects in livestock and other species. Further research into the specific molecular interactions and the development of effective antidotes remains an important area of investigation.

References

- 1. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Larkspur (Delphinium spp.) poisoning in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adverse Effects of Larkspur (Delphinium spp.) on Cattle [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Toxicokinetics of norditerpenoid alkaloids from low larkspur (Delphinium andersonii) orally administered to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity of extracts of tall larkspur (Delphinium barbeyi) in mice, hamsters, rats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Delphinine - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. A toxicokinetic comparison of norditerpenoid alkaloids from Delphinium barbeyi and D. glaucescens in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Naming of Methyllycaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) is a norditerpenoid alkaloid renowned for its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR). This technical guide provides a comprehensive overview of the discovery, naming, isolation, and structure elucidation of MLA. It details the seminal work of early researchers and contrasts it with modern techniques. The document summarizes key quantitative data, including bioactivity and toxicity, in structured tables for comparative analysis. Furthermore, it outlines experimental protocols for isolation and synthetic approaches, and visualizes critical pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this pivotal pharmacological tool.

Discovery and Nomenclature

The journey of Methyllycaconitine's discovery began in the mid-20th century with investigations into the toxic constituents of plants from the Delphinium (larkspur) genus, which were known to be responsible for livestock poisoning.[1]

The first reported isolation of the compound, albeit in an impure form, was by Manske from the seeds of Delphinium brownii Rydb.[2] However, due to the lack of purity, Manske refrained from naming the isolated alkaloid.[2]

The moniker "methyl-lycaconitine" was officially assigned in 1943 by John Goodson of the Wellcome Chemical Research Laboratories in London.[2] Goodson successfully isolated a purer form of the alkaloid from the seeds of Delphinium elatum L.[2] The name itself provides a clue to its chemical nature, indicating a methylated derivative of lycaconitine, another related norditerpenoid alkaloid.[2]

Isolation of Methyllycaconitine

The isolation of Methyllycaconitine has evolved from classical alkaloid extraction methods to more refined chromatographic techniques.

Historical Isolation Protocol

-

Defatting: Maceration of the ground plant material (seeds) with a non-polar solvent like petroleum ether to remove lipids.

-

Extraction: Subsequent extraction of the defatted material with a polar solvent, often ethanol or methanol, sometimes acidified to facilitate the extraction of the basic alkaloids as their salts.

-

Acid-Base Partitioning: The crude extract would then be subjected to a series of acid-base extractions. The alkaloids would be partitioned into an acidic aqueous phase, leaving non-basic impurities in an organic phase. Basification of the aqueous phase would then allow for the extraction of the free alkaloids back into an organic solvent.

-

Crystallization: The final step would involve the concentration of the organic extract and attempts to crystallize the alkaloid, often as a salt (e.g., perchlorate or picrate), to achieve purification.

Modern Isolation Protocol from Consolida ambigua**

A more contemporary and detailed isolation procedure was described by Pelletier and his colleagues, utilizing the seeds of the garden larkspur, Consolida ambigua (also known as Delphinium ajacis).[2] The workflow for this modern isolation is depicted in the diagram below.

Caption: Modern Isolation Workflow for Methyllycaconitine.

Structure Elucidation

The determination of the complex chemical structure of Methyllycaconitine was a multi-decade endeavor, highlighting the advancements in analytical chemistry.

The complete molecular structure, with one minor stereochemical error, was first published in 1959 by Kuzovkov and Platonova.[2] Their work was notably supported by X-ray crystallography of a chemical derivative of MLA, a technique that was considered definitive at the time.[2]

It wasn't until the early 1980s that the final piece of the structural puzzle was put in place. S. William Pelletier and his research group corrected the stereochemistry of the methoxy group at the C-1 position from the initially proposed β-configuration to the correct α-configuration.[2] This correction was likely based on more advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, which had become powerful tools for detailed stereochemical analysis. Consequently, any depiction of the MLA structure published before 1981 will likely show the incorrect stereochemistry at C-1.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the bioactivity and toxicity of Methyllycaconitine.

Table 1: In Vitro Bioactivity of Methyllycaconitine (MLA) and its Analogs

| Compound | Receptor Subtype | Assay | Value | Reference |

| Methyllycaconitine (MLA) | α7 nAChR | IC50 | 2 nM | [1][3] |

| α3β2 nAChR | IC50 | ~8 x 10⁻⁸ M | [2] | |

| α4β2 nAChR | IC50 | ~7 x 10⁻⁷ M | [2] | |

| α7 nAChR (human K28 cell line) | Ki | ~1 x 10⁻⁸ M | [2] | |

| Presynaptic nAChR (rat striatum) | Ki | 4 µM | [4] | |

| Lycoctonine | - | Toxicity vs. MLA | >100x less toxic | [2] |

| - | Potency vs. MLA | ~10x less potent | [2] | |

| Anthranoyllycoctonine | - | Toxicity vs. MLA | ~4x less toxic | [2] |

| α7 nAChR | Affinity vs. MLA | >200x lower | [2] | |

| Lycoctonine-18-O-benzoate | α7 nAChR | Affinity vs. MLA | ~10x lower | [2] |

| α4β2 nAChR | Affinity vs. MLA | ~10x lower | [2] | |

| AE-bicyclic analogue 16 (benzyl N-side-chain) | α7 nAChR (human) | % of normalized agonist response | 53.2 ± 1.9% | [1][3] |

Table 2: Acute Toxicity (LD50) of Methyllycaconitine

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intravenous | 3.2 | [5] |

| Mouse | Parenteral | 3-5 | [2] |

| Mouse (A/J strain) | Intravenous | 3.3 ± 0.2 | [6] |

| Mouse (B10 strain) | Intravenous | 3.5 ± 0.01 | [6] |

| Mouse (DBA strain) | Intravenous | 5.0 ± 0.2 | [6] |